

AZD5462 Off-Target Effects Investigation: A Technical Support Resource

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Compound of Interest		
Compound Name:	AZD5462	
Cat. No.:	B12405063	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of **AZD5462**. The content is structured in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **AZD5462**?

AZD5462 is a selective oral allosteric agonist for the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] It is being developed for the treatment of heart failure.[1]

Q2: What is known about the selectivity and off-target profile of **AZD5462**?

Preclinical data indicates that **AZD5462** is highly selective for RXFP1.[3] It has been reported to show no activity against the seven closest G-protein coupled receptors (GPCRs) and did not interact with targets in the CEREP Safety panel.[3] However, a "certain degree of inhibition on the transporters OATP1B1 and OATP1B3" has been noted, which warrants consideration when evaluating its complete off-target profile.[3]

Q3: What were the most common adverse events observed in human clinical trials of AZD5462?



In a Phase I clinical trial, the most frequently reported adverse events (AEs) included gastrointestinal issues such as nausea, abdominal pain, and vomiting, as well as headache, medical device site dermatitis, and an increase in orthostatic heart rate response.[4] These AEs did not show a clear dose-dependent relationship.[4]

Q4: Were there any serious adverse events or trial discontinuations related to AZD5462?

There were no deaths or other serious adverse events reported in the Phase I study.[4] However, three participants discontinued the multiple ascending dose portion of the trial due to dizziness, supraventricular tachycardia, and a positive COVID-19 test.[4]

Q5: What are the known pharmacodynamic effects of AZD5462 in humans?

Clinical trial results showed that participants who took **AZD5462** had, on average, lower blood pressure and/or a higher heart rate compared to those who received a placebo.[5] A dosedependent increase in plasma renin was also observed.[4]

Troubleshooting Guide for Off-Target Effect Investigation

This guide provides structured advice for researchers encountering unexpected results or wishing to proactively investigate the off-target profile of **AZD5462**.

Issue 1: Observing unexpected cellular phenotypes not readily explained by RXFP1 agonism.

- Possible Cause: The observed phenotype may be due to an off-target interaction of AZD5462.
- Troubleshooting Steps:
 - Literature Review: Conduct a thorough search for known off-target interactions of similar chemical scaffolds.
 - Control Experiments:



- Include a structurally related but inactive control compound to differentiate between target-mediated and compound-specific effects.
- Use multiple cell lines with varying expression levels of RXFP1 to assess target engagement.
- Broad-Spectrum Screening: Perform a broad kinase panel screen or a safety panel screen
 (e.g., CEREP Safety panel) to identify potential off-target interactions.[3]
- Transporter Inhibition Assays: Given the reported inhibition of OATP1B1 and OATP1B3, conduct specific assays to quantify the inhibitory potential of AZD5462 on these and other relevant transporters.[3]

Issue 2: Discrepancies between in vitro and in vivo results.

- Possible Cause: Differences in metabolism, bioavailability, or off-target effects at the wholeorganism level.
- Troubleshooting Steps:
 - Pharmacokinetic Analysis: Characterize the pharmacokinetic profile of AZD5462 in the in vivo model to ensure adequate exposure.
 - Metabolite Identification: Identify the major metabolites of AZD5462 and test their activity on the primary target (RXFP1) and potential off-targets.
 - In Vivo Target Engagement: Use techniques such as positron emission tomography (PET)
 with a radiolabeled tracer for RXFP1, if available, to confirm target engagement in the
 tissue of interest.

Data Presentation

Table 1: Summary of AZD5462 In Vitro Activity



Target/Assay	Species	Cell Line/System	Activity (pEC50 cAMP)	Reference
RXFP1	Human	СНО	7.7	[6]
RXFP1	Human	HEK-293	7.4	[6]
RXFP1	Cynomolgus Monkey	HEK-293	7.4	[6]
RXFP1	Rat	СНО	5.29	[6]

Table 2: Summary of Reported Adverse Events in a Phase I Clinical Trial

Adverse Event Category	Specific Events	Frequency	Reference
Gastrointestinal Disorders	Nausea, Abdominal Pain, Vomiting	Most Common	[4]
Nervous System Disorders	Headache	Common	[4]
Skin and Subcutaneous Tissue Disorders	Medical Device Site Dermatitis	Common	[4]
Cardiac Disorders	Orthostatic Heart Rate Response Increase	Common	[4]

Experimental ProtocolsProtocol 1: Kinase Selectivity Profiling

- Objective: To assess the selectivity of AZD5462 against a broad panel of kinases.
- Methodology:
 - Utilize a commercially available kinase screening service (e.g., Eurofins, Reaction Biology Corp).



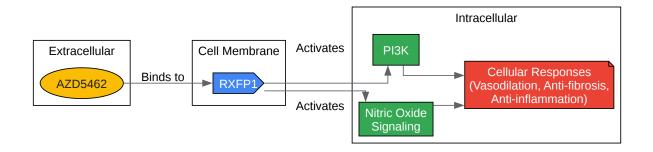
- Select a panel of at least 100 kinases, including representatives from all major kinase families.
- Perform initial screening at a single high concentration of AZD5462 (e.g., 10 μM).
- \circ For any kinases showing significant inhibition (e.g., >50% at 10 μ M), determine the half-maximal inhibitory concentration (IC50) in a dose-response experiment.
- The assay format is typically a radiometric, fluorescence, or luminescence-based assay measuring the phosphorylation of a substrate by the kinase.

Protocol 2: OATP1B1 and OATP1B3 Inhibition Assay

- Objective: To determine the inhibitory potential of AZD5462 on the OATP1B1 and OATP1B3 transporters.
- Methodology:
 - Use a cell-based assay with cells overexpressing human OATP1B1 or OATP1B3 (e.g., HEK293 or CHO cells).
 - Utilize a known fluorescent or radiolabeled substrate for each transporter (e.g., estrone-3sulfate for OATP1B1/3).
 - Pre-incubate the cells with a range of concentrations of AZD5462.
 - Add the probe substrate and incubate for a defined period.
 - Measure the intracellular accumulation of the substrate using an appropriate detection method (e.g., fluorescence plate reader, liquid scintillation counter).
 - Calculate the IC50 value for AZD5462 inhibition of substrate uptake.

Visualizations

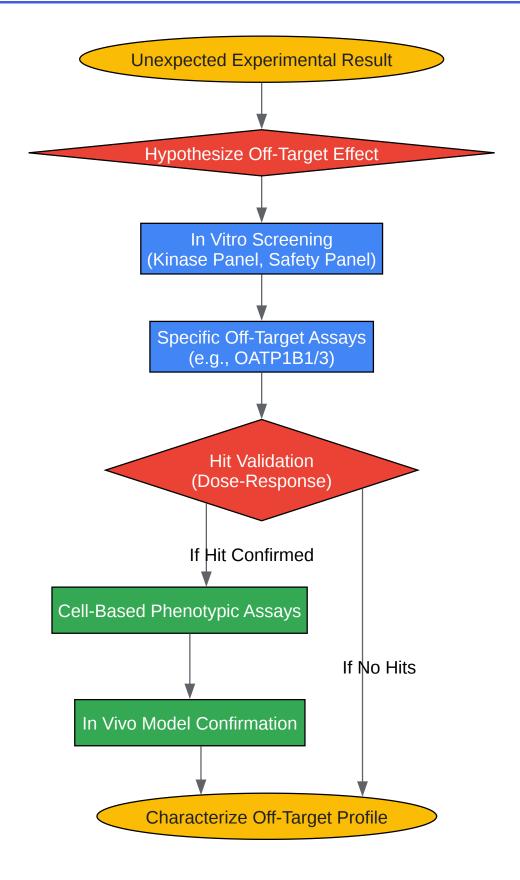




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Caption: Simplified signaling pathway of AZD5462 via the RXFP1 receptor.





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Caption: A logical workflow for investigating potential off-target effects.



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